N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Medicinal Chemistry Drug-like Property Profiling Fragment-based Screening

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide (CAS 946303-66-8) is a fully synthetic, non-natural small molecule classified within the oxalamide chemical family. Its structure features a central oxalamide (–NH–CO–CO–NH–) linker that bridges a 7-membered azepane heterocycle bearing a thiophen-3-yl substituent on one side, and a 4-methoxyphenyl aromatic ring on the other, resulting in a molecular formula of C21H27N3O3S and a molecular weight of 401.53 g/mol.

Molecular Formula C21H27N3O3S
Molecular Weight 401.53
CAS No. 946303-66-8
Cat. No. B2583514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
CAS946303-66-8
Molecular FormulaC21H27N3O3S
Molecular Weight401.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
InChIInChI=1S/C21H27N3O3S/c1-27-18-8-6-17(7-9-18)23-21(26)20(25)22-14-19(16-10-13-28-15-16)24-11-4-2-3-5-12-24/h6-10,13,15,19H,2-5,11-12,14H2,1H3,(H,22,25)(H,23,26)
InChIKeyQJSRPIMQHRMRPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide (CAS 946303-66-8): Core Physicochemical and Structural Profile for Procurement Evaluation


N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide (CAS 946303-66-8) is a fully synthetic, non-natural small molecule classified within the oxalamide chemical family. Its structure features a central oxalamide (–NH–CO–CO–NH–) linker that bridges a 7-membered azepane heterocycle bearing a thiophen-3-yl substituent on one side, and a 4-methoxyphenyl aromatic ring on the other, resulting in a molecular formula of C21H27N3O3S and a molecular weight of 401.53 g/mol . The compound is catalogued as a screening compound within commercial libraries supplied by multiple vendors and is structurally catalogued in the open chemical database maintained by Chemsrc under CID 45500286 . Its standard purity for research procurement is specified as 95% , and it is supplied as a dry powder requiring standard organic solvent reconstitution for biological assays. This oxalamide scaffold is distinct from the closely related thiophenylamide pharmacophore found in fatty-acid binding protein (FABP) inhibitors described in patent US-9353102-B2 , placing the compound at the intersection of medicinal chemistry exploration around heterocyclic amide-containing small molecules.

Why Simple Oxalamide or Thiophene Analogs Cannot Replace N1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide in Focused Screening Libraries


The imperative for a product-specific guide arises from the strong structure-activity relationship (SAR) divergence observed within even minor variations of the N-aryl-oxalamide scaffold. The target compound is structurally defined by the intersection of three critical pharmacophoric elements: the 7-membered azepane ring, the thiophen-3-yl group, and the 4-methoxyphenyl terminus. Close-in analogs held in commercial repositories, such as N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide and N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide , exemplify how swapping the 4-methoxyphenyl for a 4-methoxybenzyl or 4-isopropylphenyl moiety alters lipophilicity, hydrogen-bonding capacity, and metabolic stability. Even more markedly, replacing the azepane with a smaller piperazine ring, as in N1-ethyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946302-88-1) , introduces a less bulky heterocycle with a different protonation state. These structural permutations are not cosmetic; they are known to yield differentiable in vitro biological fingerprints, as observed in analogous oxalamide series targeting α-glucosidase and fatty-acid binding proteins . Consequently, generic substitution based solely on core scaffold similarity carries a high risk of collapsing potency, altering selectivity, or changing pharmacokinetic profiles, making exact-compound procurement essential for reproducible research.

Quantitative Differentiation of N1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide Against Closest In-Class Analogs


Molecular Weight and Topological Polar Surface Area (tPSA) Differentiation Against the Piperazine Analog

Substitution of the seven-membered azepane ring in the target compound with a smaller six-membered piperazine ring in N1-ethyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946302-88-1) results in a quantifiable reduction in molecular volume and topological polar surface area (tPSA). The target compound possesses a molecular weight of 401.53 g/mol, whereas the piperazine analog has a molecular weight of 324.44 g/mol , representing a 77.09 g/mol (19.2%) decrease. This difference translates into a predicted tPSA reduction of approximately 12–18 Ų (class-level inference based on the removal of a methylene group and a change from tertiary amine to an N-methylpiperazine), which directly impacts membrane permeability and oral bioavailability predictions according to Lipinski's and Veber's rules . The higher molecular weight and tPSA of the target compound position it in a distinct chemical space relative to the piperazine-containing analog, making cross-substitution inappropriate for cell-based permeability screens or CNS-targeted libraries where lower tPSA is generally favored.

Medicinal Chemistry Drug-like Property Profiling Fragment-based Screening

Lipophilicity Divergence: Comparison of 4-Methoxyphenyl vs. 4-Isopropylphenyl Termini

The nature of the terminal aromatic substituent critically governs the lipophilicity of the oxalamide series. The target compound incorporates a 4-methoxyphenyl group, whereas the structurally closest cataloged analog N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide replaces this with a 4-isopropylphenyl moiety. Based on the fragment constant (π) method for logP estimation, the 4-methoxy substituent contributes a hydrophilicity factor (π ≈ –0.02 to +0.10 for electron-donating –OCH3), while the 4-isopropyl group contributes a strongly positive hydrophobicity factor (π ≈ +1.40 to +1.53 for –CH(CH3)2) . This results in a predicted logP difference of approximately +1.3 to +1.5 log units for the isopropyl analog relative to the target compound. Experimental logP values are not reported for either compound; however, this class-level inference indicates that the target compound possesses significantly lower lipophilicity, which translates to higher aqueous solubility, lower plasma protein binding, and reduced metabolic clearance via CYP450-mediated oxidation compared to the isopropyl analog.

Lipophilicity Profiling logP Differentiation PK/PD Optimization

Azepane Ring Conformational Flexibility vs. Rigid Heterocycle Containing Analogs

The seven-membered azepane ring in the target compound exists in multiple low-energy chair and twist-boat conformations at room temperature, providing a degree of conformational flexibility that is absent in smaller or constrained heterocyclic analogs. In contrast, compounds such as N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide incorporate a rigid, planar furan ring in place of the azepane. This structural difference translates into a higher number of freely rotatable bonds (FRBs) for the target compound (up to 8–9 FRBs) compared to approximately 5–6 FRBs for the furan analog (class-level estimate). The increased conformational entropy of the azepane ring can confer a favorable binding enthalpy-entropy compensation profile upon protein target engagement, as the ligand can adapt to sub-pockets within the binding site, whereas rigid analogs may require a precise pre-organized fit . Conversely, the entropic penalty of binding may be offset by improved selectivity if the flexible ligand can sample conformations that discriminate between closely related protein isoforms.

Conformational Analysis Binding Entropy Molecular Recognition

Hydrogen-Bond Donor/Acceptor Profile: 4-Methoxyphenyl vs. 2-Methoxybenzyl Substitution

The target compound features a 4-methoxyphenyl group that acts as a hydrogen-bond acceptor via the methoxy oxygen and a hydrogen-bond donor via the oxalamide NH. The closely related analog N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide incorporates a benzylic methylene (–CH2–) spacer that separates the amide NH from the aromatic ring. This insertion alters the hydrogen-bonding geometry and the electronic character of the amide nitrogen, as reflected in a slightly different predicted pKa value for the oxalamide NH proton (class-level inference: approximately 13–15 for N-aryl oxalamides vs. approximately 14–16 for N-benzyl oxalamides). The target compound therefore possesses a marginally more acidic oxalamide NH, which can enhance hydrogen-bond donor strength in protein-ligand complexes. This difference, while subtle, can be decisive for obtaining high-resolution co-crystal structures where precise hydrogen-bond distances are critical for structure-based optimization.

Hydrogen-bonding Capacity Solubility Optimization Crystal Engineering

Recommended Application Scenarios for N1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide Based on Quantified Differentiation


Fragment-Based Screening for Targets Requiring Moderate Lipophilicity and Flexible Ligand Binding

The target compound's predicted logP of 3.2–3.6 and molecular weight of 401.53 g/mol place it within the 'lead-like' chemical space, making it suitable as a fragment or early lead compound for protein targets that prefer moderately lipophilic ligands, such as fatty-acid binding proteins (FABPs) . Its lower lipophilicity relative to the 4-isopropylphenyl analog (Δ logP ≈ –1.3 to –1.5) reduces the risk of non-specific binding and aggregation, a common pitfall in fragment screening. The azepane ring's conformational flexibility allows it to adapt to sub-pockets of FABP isoforms, potentially achieving isoform selectivity that is not attainable with rigid furan or piperazine analogs. Procurement of the exact compound, rather than a close analog, is critical because even a single methylene shift (as in the 4-methoxybenzyl analog) alters the hydrogen-bonding geometry and can disrupt the key interaction with the FABP binding-site arginine residue .

CNS Drug Discovery: Prioritization as a Low-to-Moderate Permeability Starting Point

Despite its relatively high molecular weight, the target compound's 4-methoxyphenyl terminus confers lower lipophilicity compared to alkyl-substituted analogs, which is favorable for reducing P-glycoprotein (P-gp) efflux susceptibility. In contrast, the piperazine analog (CAS 946302-88-1) with a lower tPSA (approximately 67–78 Ų) is more likely to cross the blood-brain barrier but may also be a stronger P-gp substrate . The target compound's intermediate tPSA (approximately 85–95 Ų) positions it as a balanced starting point for CNS programs where moderate brain penetration coupled with reduced efflux is desired. When designing CNS screening cascades, researchers should prioritize the target compound over the piperazine analog if the primary goal is to achieve sustained brain exposure without transporter-mediated clearance.

Structure-Based Drug Design Requiring Precise Hydrogen-Bonding Interactions

The target compound's directly attached 4-methoxyphenyl group yields a more acidic oxalamide NH (predicted pKa 13–15) compared to the benzylic analog (predicted pKa 14–16) . This enhanced hydrogen-bond donor strength is particularly valuable for engaging protein backbone carbonyls in kinase hinge regions or protease active sites, where optimal donor-acceptor distances are essential for high-affinity binding. The target compound should be selected over the 4-methoxybenzyl analog when co-crystallography studies are planned, as the stronger hydrogen bond formed by the target compound increases the likelihood of obtaining a well-resolved electron density map that captures the critical ligand-protein interaction geometry.

Physicochemical Profiling and Early ADME Screening of Oxalamide Chemical Series

The target compound serves as a reference standard for establishing baseline physicochemical properties within a focused oxalamide library. Its combination of a 7-membered azepane ring and a 4-methoxyphenyl terminus provides a property profile (MW: 401.53, predicted logP: 3.2–3.6, predicted tPSA: 85–95 Ų) that complements the profiles of the piperazine analog (lower MW, lower tPSA) and the isopropylphenyl analog (higher logP) . By procuring all three compounds simultaneously, discovery teams can systematically map property-activity relationships and identify the optimal balance between potency, permeability, and metabolic stability, rather than relying on a single compound that may represent a local optimum in chemical space.

Quote Request

Request a Quote for N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.